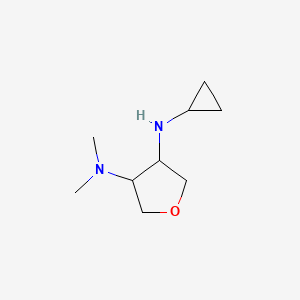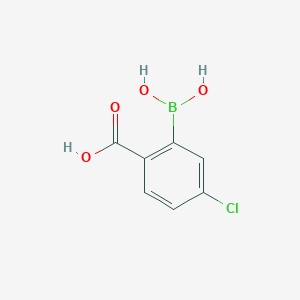
4-(3-甲基苯基)-1H-吡咯-2-羧酸
描述
4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid, also known as MPAC, is a heterocyclic compound that has gained attention in the scientific community due to its potential use in various fields. MPAC is a pyrrole derivative that contains a carboxylic acid group and a methylphenyl substituent. This compound has been synthesized using different methods and has been studied for its scientific research applications.
科学研究应用
吡咯衍生物的合成和化学:
- Law 等人 (1984) 的一项研究描述了 1H-吡咯-2-羧酸衍生物的一般合成方法,提供了对相关化合物的化学反应和结构方面的见解 (Law 等人,1984).
涉及吡咯化合物的反应研究:
- Mukovoz 等人 (2015) 探索了二羟基-链二烯酸与丙酮和对甲苯胺的三组分反应,导致形成吡咯-羧酸衍生物 (Mukovoz 等人,2015).
- Irwin 和 Wheeler (1972) 研究了吡咯-2-羧酸甲酯与环氧化物的反应,得到各种吡咯-羧酸化合物 (Irwin & Wheeler,1972).
新型吡咯-羧酸衍生物的合成:
- Alizadeh 等人 (2008) 报道了 4-羟基-1H-吡咯-2,3-二羧酸衍生物的合成,展示了吡咯衍生物在有机合成中的潜力 (Alizadeh 等人,2008).
晶体学和分子研究:
- Prayzner 等人 (1996) 关注 3,4-二苯基吡咯-2,5-二羧酸的晶体学方面,有助于理解这一类化合物中的分子结构 (Prayzner 等人,1996).
- Silva 等人 (2012) 对链功能化的吡咯进行了从头算晶体结构测定,这是了解其作为潜在抗肿瘤剂的性质的重要一步 (Silva 等人,2012).
潜在的生物学应用:
- Massa 等人 (1989) 关于某些吡咯-羧酸在镇痛、抗炎和神经心理行为方面的药理学特征的研究表明,这些化合物具有潜在的药用价值 (Massa 等人,1989).
属性
IUPAC Name |
4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-2-4-9(5-8)10-6-11(12(14)15)13-7-10/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXISVRLIUFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1204297-96-0 | |
| Record name | 4-(3-methylphenyl)-1Ð?-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)
